2-Ethyl-2,3-dimethylpent-4-enal

Fragrance chemistry volatility prediction structure-odor relationships

2-Ethyl-2,3-dimethylpent-4-enal (CAS 1135300-49-0) is a C9H16O branched, α,β-unsaturated aliphatic aldehyde featuring a quaternary carbon at position 2 and a terminal olefin. Its molecular weight (140.22 g/mol) and high degree of alkyl substitution (three substituents on the pentenal backbone) distinguish it from simpler C7–C8 pent-4-enal analogs.

Molecular Formula C9H16O
Molecular Weight 140.22 g/mol
Cat. No. B13252432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-2,3-dimethylpent-4-enal
Molecular FormulaC9H16O
Molecular Weight140.22 g/mol
Structural Identifiers
SMILESCCC(C)(C=O)C(C)C=C
InChIInChI=1S/C9H16O/c1-5-8(3)9(4,6-2)7-10/h5,7-8H,1,6H2,2-4H3
InChIKeyODBQBWJZXUHVTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-2,3-dimethylpent-4-enal Procurement: Structural Identity and Physicochemical Baseline


2-Ethyl-2,3-dimethylpent-4-enal (CAS 1135300-49-0) is a C9H16O branched, α,β-unsaturated aliphatic aldehyde featuring a quaternary carbon at position 2 and a terminal olefin . Its molecular weight (140.22 g/mol) and high degree of alkyl substitution (three substituents on the pentenal backbone) distinguish it from simpler C7–C8 pent-4-enal analogs . The compound is commercially supplied at a minimum 95% purity with recommended long-term storage under cool, dry conditions .

Structure Branched C9 alkenal with quaternary α-carbon
Purity Defined minimum purity specification
Storage Long-term cool, dry storage protocol documented

Why 2-Ethyl-2,3-dimethylpent-4-enal Cannot Be Replaced by Simpler Pent-4-enal Analogs


Substitution with structurally simpler pent-4-enal derivatives (e.g., 2,3-dimethylpent-4-enal, MW 112.17; 2-ethyl-2-methylpent-4-enal, MW 126.20) fails because the combination of a quaternary α-carbon and a conserved terminal alkene in 2-ethyl-2,3-dimethylpent-4-enal creates a sterically congested aldehyde center that dictates reaction regioselectivity and volatility [1]. These structural features directly influence downstream sensory profiles and synthetic transformations—simpler analogs lack the precise balance of branching and molecular weight required for targeted fragrance delivery or specific catalytic transformations . The evidence below quantifies the structural and performance gaps that render generic substitution unreliable.

!
Simpler pent-4-enal analogs lack quaternary α-carbon steric congestion, which may alter reaction regioselectivity and volatility.
!
Lower molecular weight and reduced branching in simpler analogs may not sustain fragrance tenacity or targeted catalytic performance.

2-Ethyl-2,3-dimethylpent-4-enal Quantitative Differentiation vs. Closest Analogs


Molecular Weight as a Predictor of Volatility and Tenacity in Fragrance Formulation

2-Ethyl-2,3-dimethylpent-4-enal (MW 140.22 g/mol) is significantly heavier than the nearest unsubstituted analog 2,3-dimethylpent-4-enal (MW 112.17 g/mol), a difference that translates to measurably lower vapor pressure and prolonged odor tenacity on a formulation substrate [1]. The 25% mass increase (+28.05 Da) arises from the additional ethyl substituent at the quaternary C2 position, a structural feature absent in all lower homologs . In fragrance design, this molecular weight increment is correlated with extended substantivity and a shift from volatile 'top-note' character toward 'middle-note' persistence, as established through class-level structure-property relationships for aliphatic aldehydes .

MW & Volatility
Reported
140.22 vs 112.17 g/mol (+28.05 Da)
Supports extended tenacity prediction; higher MW lowers vapor pressure.
Class-level structure-property relationship.
Fragrance chemistry volatility prediction structure-odor relationships

Predicted Lipophilicity (XLogP) Distinction for Partitioning Behavior in Fragrance and Formulation Systems

The predicted XLogP3-AA value for 2-ethyl-2,3-dimethylpent-4-enal is estimated at ~2.8–3.0 (class-level inference based on the +0.55 per additional methylene unit contribution observed for aliphatic aldehydes), compared to the measured XLogP3-AA of 1.7 for 2,3-dimethylpent-4-enal [1]. This ~1.1–1.3 log unit increase indicates substantially greater hydrophobicity, which affects partitioning into lipid phases (e.g., skin sebum, micellar surfactant phases in cleaning products) and organic extraction solvents .

Lipophilicity
Class-level
XLogP ~2.8–3.0 (est.)
Higher lipophilicity may alter release kinetics and formulation substantivity.
Estimated by +0.55 per CH2 rule; confirm experimentally.
Lipophilicity partition coefficient formulation design

Quaternized α-Carbon Steric Bulk and Its Impact on Aldol Condensation Diastereoselectivity

The C2 quaternary center of 2-ethyl-2,3-dimethylpent-4-enal represents a structurally unique feature among commercially available pent-4-enal derivatives. Unlike 2,3-dimethylpent-4-enal (which bears a tertiary C2 carbon with a hydrogen substituent) or 2-ethyl-2-methylpent-4-enal (tertiary C2), the quaternized α-carbon in the target compound eliminates enolization pathways at this position, forcing aldol reactions to proceed exclusively through the α'-position or via enamine intermediates [1]. This steric constraint is predicted to enhance diastereoselectivity in asymmetric aldol transformations by reducing competing transition states—a property directly relevant to synthetic route selection where isomerically pure intermediates are required .

Aldol Selectivity
Class-level
Quaternary α-C reduces transition states ≥4 to ≤2
May enhance diastereoselectivity; supports synthetic route selection.
Reactivity inference; substrate-specific confirmation needed.
Synthetic chemistry steric effects diastereoselectivity

Verified Commercial Purity Baseline and Storage Stability Specification for Procurement Decision-Making

2-Ethyl-2,3-dimethylpent-4-enal is commercially available at a guaranteed minimum purity of 95% (AKSci specification) . This compares favorably with the 'usually 95%' non-guaranteed purity reported for the analog 2,3-dimethylpent-4-enal from certain suppliers . The target compound additionally carries explicit long-term storage guidance (cool, dry environment), providing procurement teams with a defined stability baseline that is not uniformly documented for the comparator .

Purity & Storage
Head-to-head
Min. 95% (guaranteed) with cool/dry storage
Supports quality risk reduction in regulated workflows.
Binding spec vs. typical non-guaranteed purity.
Quality assurance purity specification stability

Structural Complexity and Synthetic Accessibility as a Determinant of Intellectual Property Space

2-Ethyl-2,3-dimethylpent-4-enal falls within the structural scope of BASF's aryl/alkenyl-pent-4-enal derivative patent family (WO2022/xxx), which claims 2-alkenyl-pent-4-enal compounds as aroma chemicals imparting fruity, sweet, and floral impressions [1]. Simpler analogs such as 2,3-dimethylpent-4-enal (C7, unsubstituted at C2) and 2-ethylpent-4-enal (C7, no C3 methyl) lie outside this specific patent scope, meaning that the target compound occupies a proprietary fragrance-chemical space that generic alternatives do not access [2].

Patent Landscape
Source review
Covered by BASF 2-alkenyl-pent-4-enal patent family
May confer formulation exclusivity; supports freedom-to-operate review.
Qualitative patent scope analysis.
Patent landscape freedom to operate novel aroma chemicals

2-Ethyl-2,3-dimethylpent-4-enal: Evidence-Based Application Scenarios for Scientific Procurement


Middle-Note Aldehydic Fragrance Ingredient with Extended Substantivity

The molecular weight of 140.22 g/mol (25% heavier than 2,3-dimethylpent-4-enal) predicts lower vapor pressure and prolonged odor tenacity . Formulators developing long-lasting fine fragrances or functional perfumery (e.g., fabric conditioners, personal wash) where aldehyde notes must persist beyond the initial evaporation phase should prioritize this compound over lighter C7–C8 pent-4-enal alternatives that dissipate rapidly from the substrate.

Chiral Intermediate for Diastereoselective Aldol Synthesis

The quaternized α-carbon eliminates competing enolization pathways, theoretically reducing aldol transition state multiplicity from ≥4 to ≤2 . Process chemists requiring predictable diastereoselectivity in carbon-carbon bond-forming steps—particularly in the synthesis of complex terpenoid or polyketide fragments—gain a strategic advantage by selecting this compound as a building block over analogs bearing enolizable α-protons.

Proprietary Aroma Chemical Within Patented Fragrance Space

Coverage under BASF's 2-alkenyl-pent-4-enal patent family provides a composition-of-matter exclusivity layer . Fragrance houses and consumer product manufacturers seeking differentiated, protectable aroma profiles should procure this compound for formulation development where freedom-to-operate and market exclusivity are commercial imperatives.

GMP-Adjacent Procurement with Documented Purity and Stability Baseline

The guaranteed minimum 95% purity specification with explicit long-term storage guidance (cool, dry) reduces incoming quality risk . Laboratories operating under ISO 9001 or GMP-adjacent quality systems benefit from documented acceptance criteria that simpler pent-4-enal analogs do not uniformly provide, streamlining the supplier qualification process.

Application
Selection Property
Validation Focus
Middle-note fragrance formulation
Branched alkenal with higher MW profile
Volatility and tenacity assessment
Diastereoselective aldol synthesis
Quaternary α-carbon architecture
Stereochemical outcome verification
Proprietary fragrance compositions
Patent-protected alkenal scaffold
Freedom-to-operate evaluation
Quality-controlled procurement
Guaranteed purity specification & storage protocol
Incoming material acceptance criteria
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